B1577875 Brevinin-1PTb

Brevinin-1PTb

Cat. No.: B1577875
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1PTb is a cationic antimicrobial peptide (AMP) belonging to the brevinin family, first isolated from the skin secretions of the Pelophylax genus of frogs . It is characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-X-Cys motif), which forms a disulfide bridge critical for stabilizing its amphipathic α-helical structure . This structural configuration enables this compound to disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Its broad-spectrum activity includes efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal pathogens (e.g., Candida albicans), with minimal inhibitory concentrations (MICs) ranging from 1–8 μM .

Properties

bioactivity

Antibacterial

sequence

FMGGLIKAATKALPAAFCAITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural Homology and Divergence

Brevinin-1PTb shares sequence homology with other brevinin peptides, such as Brevinin-1E and Brevinin-2SY, but exhibits distinct functional variations due to amino acid substitutions in its hydrophobic core (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Peptide Source Sequence (Single-letter code) Disulfide Bonds Reference
This compound Pelophylax spp. FLPVLAGVAAKVVPALFCKITKKC 1 (Cys²⁰–Cys²⁴)
Brevinin-1E Rana esculenta FLPVLAGIAAKVVPALFCKITGKC 1 (Cys²⁰–Cys²⁴)
Brevinin-2SY Hylarana signata GIMDSIKGVGDTVSCKIAKQGC 1 (Cys¹⁵–Cys¹⁹)
Temporin-SH Pelophylax saharicus FLPLIGRVLSGIL-NH₂ None

Key differences include the substitution of glycine (Brevinin-1E) for alanine (this compound) at position 9, enhancing the latter’s membrane permeability .

Antimicrobial Activity

This compound demonstrates superior activity against Gram-negative bacteria compared to Temporin-SH, which lacks a disulfide bridge and exhibits narrower specificity (Table 2).

Table 2: MIC Values (μM) Against Common Pathogens

Pathogen This compound Brevinin-1E Brevinin-2SY Temporin-SH
S. aureus 2 4 8 16
E. coli 4 8 16 >64
C. albicans 8 16 32 32
Pseudomonas aeruginosa 8 16 64 >64

This compound’s higher positive charge (+6 vs. +4 for Brevinin-2SY) enhances its binding affinity to bacterial membranes .

Hemolytic Activity and Selectivity

While this compound has moderate hemolytic activity (20% lysis at 32 μM), it outperforms Brevinin-2SY (50% lysis at 16 μM) in selectivity indices (Table 3).

Table 3: Selectivity Indices (HC₅₀/MIC)

Peptide HC₅₀ (μM) Selectivity Index (S. aureus)
This compound 64 32
Brevinin-1E 32 8
Temporin-SH >128 >8

The reduced hydrophobicity of this compound compared to Brevinin-1E (50% vs. 65% hydrophobic residues) contributes to its lower cytotoxicity .

Stability and Protease Resistance

This compound’s disulfide bridge confers resistance to trypsin degradation (half-life >6 hours vs. 30 minutes for linear peptides like Temporin-SH) . However, it remains susceptible to chymotrypsin due to cleavage at phenylalanine residues in its N-terminal domain .

Mechanistic Insights and Evolutionary Implications

This compound’s dual mechanism—membrane disruption and immunomodulation (e.g., LPS neutralization)—distinguishes it from analogues like Brevinin-2SY, which rely solely on pore formation . Phylogenetic analyses suggest that the C-terminal cyclic domain in brevinins evolved convergently in multiple amphibian clades to enhance environmental adaptability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.